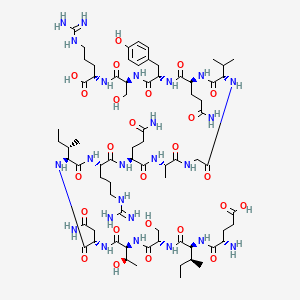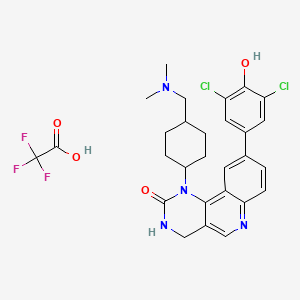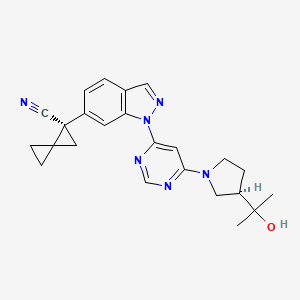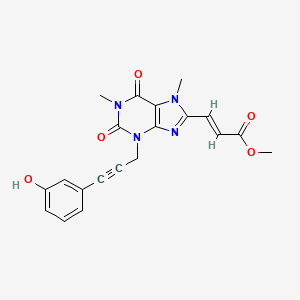
H-Glu-Ile-Ser-Thr-Asn-Ile-Arg-Gln-Ala-Gly-Val-Gln-Tyr-Ser-Arg-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound H-Glu-Ile-Ser-Thr-Asn-Ile-Arg-Gln-Ala-Gly-Val-Gln-Tyr-Ser-Arg-OH is a peptide composed of a sequence of amino acids. Each amino acid in the sequence contributes to the overall structure and function of the peptide. Peptides like this one are essential in various biological processes and have significant applications in scientific research, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of peptides like H-Glu-Ile-Ser-Thr-Asn-Ile-Arg-Gln-Ala-Gly-Val-Gln-Tyr-Ser-Arg-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Each amino acid is activated using reagents such as carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).
Coupling: The activated amino acid is coupled to the growing peptide chain on the resin.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).
Industrial Production Methods
In industrial settings, peptide synthesis can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient production of large quantities of peptides. Additionally, recombinant DNA technology can be used to produce peptides in microbial systems, where the gene encoding the peptide is inserted into bacteria or yeast, which then express the peptide.
Análisis De Reacciones Químicas
Types of Reactions
Peptides like H-Glu-Ile-Ser-Thr-Asn-Ile-Arg-Gln-Ala-Gly-Val-Gln-Tyr-Ser-Arg-OH can undergo various chemical reactions, including:
Oxidation: Peptides can be oxidized, particularly at methionine and cysteine residues.
Reduction: Disulfide bonds in peptides can be reduced to free thiols.
Substitution: Amino acid residues in peptides can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Site-directed mutagenesis using oligonucleotides and DNA polymerase.
Major Products
The major products of these reactions depend on the specific amino acids involved. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free cysteine residues.
Aplicaciones Científicas De Investigación
Peptides like H-Glu-Ile-Ser-Thr-Asn-Ile-Arg-Gln-Ala-Gly-Val-Gln-Tyr-Ser-Arg-OH have numerous applications in scientific research:
Chemistry: Used as building blocks for more complex molecules and in the study of peptide chemistry.
Biology: Serve as models for studying protein structure and function, and as tools for investigating biological processes.
Medicine: Potential therapeutic agents for various diseases, including cancer, infectious diseases, and metabolic disorders.
Industry: Used in the development of new materials, such as hydrogels and nanomaterials, and in the production of enzymes and other biotechnological products.
Mecanismo De Acción
The mechanism of action of peptides like H-Glu-Ile-Ser-Thr-Asn-Ile-Arg-Gln-Ala-Gly-Val-Gln-Tyr-Ser-Arg-OH depends on their specific sequence and structure. These peptides can interact with molecular targets such as enzymes, receptors, and ion channels. The interaction often involves binding to the active site or allosteric sites of the target protein, modulating its activity. The pathways involved can include signal transduction, metabolic regulation, and immune responses.
Comparación Con Compuestos Similares
Similar Compounds
- H-His-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Arg-Gly-Arg-Gly-OH
- H-Tyr-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Tyr-Ser-Ile-Aib-Leu-Asp-Lys-Ile-Ala-Gln-Glu-Phe-Ile-Ala-Trp-Leu-Val-Lys-Arg-CONH2
Uniqueness
The uniqueness of H-Glu-Ile-Ser-Thr-Asn-Ile-Arg-Gln-Ala-Gly-Val-Gln-Tyr-Ser-Arg-OH lies in its specific sequence, which determines its structure and function. The presence of particular amino acids in specific positions can confer unique properties, such as binding affinity, stability, and biological activity, distinguishing it from other peptides.
Propiedades
Fórmula molecular |
C72H120N24O25 |
|---|---|
Peso molecular |
1721.9 g/mol |
Nombre IUPAC |
(4S)-4-amino-5-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C72H120N24O25/c1-9-33(5)54(94-58(108)39(73)19-24-52(105)106)68(118)92-47(31-98)65(115)96-56(36(8)99)69(119)90-45(28-50(76)103)63(113)95-55(34(6)10-2)67(117)86-40(13-11-25-81-71(77)78)60(110)85-41(20-22-48(74)101)59(109)84-35(7)57(107)83-29-51(104)93-53(32(3)4)66(116)87-42(21-23-49(75)102)61(111)89-44(27-37-15-17-38(100)18-16-37)62(112)91-46(30-97)64(114)88-43(70(120)121)14-12-26-82-72(79)80/h15-18,32-36,39-47,53-56,97-100H,9-14,19-31,73H2,1-8H3,(H2,74,101)(H2,75,102)(H2,76,103)(H,83,107)(H,84,109)(H,85,110)(H,86,117)(H,87,116)(H,88,114)(H,89,111)(H,90,119)(H,91,112)(H,92,118)(H,93,104)(H,94,108)(H,95,113)(H,96,115)(H,105,106)(H,120,121)(H4,77,78,81)(H4,79,80,82)/t33-,34-,35-,36+,39-,40-,41-,42-,43-,44-,45-,46-,47-,53-,54-,55-,56-/m0/s1 |
Clave InChI |
SWQHYLWIRRXYGL-JNIYJGJTSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CCC(=O)O)N |
SMILES canónico |
CCC(C)C(C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)CC)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CCC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-(Difluoromethyl)-4-[[2-(3,4,5-trifluorophenyl)phenyl]carbamoyl]pyrazol-1-yl]butanoic acid](/img/structure/B12388133.png)



![(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid](/img/structure/B12388161.png)





![[(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B12388209.png)



